molecular formula C34H70O4Sn2 B1357274 Stannane, (sebacoyldioxy)bis(tributyl- CAS No. 30099-72-0

Stannane, (sebacoyldioxy)bis(tributyl-

Cat. No. B1357274
CAS RN: 30099-72-0
M. Wt: 780.3 g/mol
InChI Key: GOBCWUBOOSRCSZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

“Stannane, (sebacoyldioxy)bis(tributyl-” is a compound with the molecular formula C34H70O4Sn2. It is a type of organotin compound, which are compounds with tin linked to hydrocarbons . This product is intended for research use only.


Synthesis Analysis

Organotin compounds or stannanes, which include “Stannane, (sebacoyldioxy)bis(tributyl-”, are organometallic compounds containing tin-carbon bonds . The first organotin compound was diethyltin diiodide, discovered by Edward Frankland in 1849 . The area of organotin chemistry grew rapidly in the 1900s, especially after the discovery of the Grignard reagents, which are useful for producing Sn-C bonds .


Chemical Reactions Analysis

Organotin hydrides, such as “Stannane, (sebacoyldioxy)bis(tributyl-”, are very good radical reducing agents due to the relatively weak, nonionic bond between tin and hydrogen . They can be used in various reactions, including dehalogenation and intramolecular radical cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Stannane, (sebacoyldioxy)bis(tributyl-” include a molecular weight of 780.3 g/mol. The predicted boiling point is 513.2±60.0 °C .

Scientific Research Applications

Catalytic and Synthetic Applications

Stannane derivatives, including tributylstannane compounds, have been widely utilized in various catalytic and synthetic reactions. Hanamoto et al. (2002) demonstrated the use of tributyl(1-fluorovinyl)stannane in palladium-catalyzed carbonylative coupling reactions, showcasing its utility in producing aryl 1-fluorovinyl ketones (Hanamoto, Handa, & Mido, 2002). Similarly, Williams and Fultz (2005) explored the use of (E)-(3-(methoxymethoxy)prop-2-ene-1,2-diyl) bis-tributylstannane as a reactive allylation reagent, highlighting its effectiveness in producing 1,2-diol derivatives (Williams & Fultz, 2005).

Organometallic Chemistry

In organometallic chemistry, stannane derivatives have shown significant reactivity and utility. For instance, Anselme et al. (1993) investigated bis(2,4,6-triisopropylphenyl)(fluorenylidene)stannane, revealing its reactivity with compounds having active hydrogen atoms and its potential in forming various stannanes (Anselme et al., 1993).

Asymmetric Synthesis and Stereoselectivity

Tributylstannane compounds have been pivotal in asymmetric synthesis and stereoselective reactions. Masyuk and Mineeva (2016) discussed the synthesis of β-(2,2-diethoxyethyl)-substituted (allyl)tributylstannane and its application in asymmetric allylation, underscoring its role in producing optically active compounds (Masyuk & Mineeva, 2016). Moreover, Miura, Wang, and Hosomi (2005) demonstrated the high diastereoselectivity of hydrostannylation reactions using dibutyl(trifluoromethanesulfoxy)stannane, emphasizing its use in synthesizing gamma- and delta-stannylated alcohols with specific stereochemical outcomes (Miura, Wang, & Hosomi, 2005).

Safety And Hazards

Organotin hydrides, such as “Stannane, (sebacoyldioxy)bis(tributyl-”, are plagued by their high toxicity and high fat solubility (lipophilicity) . Therefore, with few exceptions, the use of tin hydrides should be avoided .

properties

IUPAC Name

bis(tributylstannyl) decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4.6C4H9.2Sn/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;6*1-3-4-2;;/h1-8H2,(H,11,12)(H,13,14);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBCWUBOOSRCSZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H70O4Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184184
Record name Stannane, (sebacoyldioxy)bis(tributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stannane, (sebacoyldioxy)bis(tributyl-

CAS RN

30099-72-0
Record name Stannane, (sebacoyldioxy)bis(tributyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030099720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, (sebacoyldioxy)bis(tributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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